molecular formula C18H24O10 B13710924 Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate

Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate

Cat. No.: B13710924
M. Wt: 400.4 g/mol
InChI Key: ZDCFBEGGPCRVHV-UHFFFAOYSA-N
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Description

Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C₉H₁₂O₅. It is a derivative of cyclopentane, featuring two ester groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate can be synthesized through several methods. One common route involves the reaction of cyclopentanone with dimethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.

Major Products

    Oxidation: Produces trans-4-oxocyclopentane-1,2-dicarboxylic acid.

    Reduction: Yields dimethyl trans-4-hydroxycyclopentane-1,2-dicarboxylate.

    Substitution: Forms various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the ketone and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of substituents.

    Dimethyl 4-hydroxycyclopentane-1,2-dicarboxylate: A reduced form with a hydroxyl group instead of a ketone.

    Dimethyl 4-aminocyclopentane-1,2-dicarboxylate: A substituted derivative with an amino group.

Uniqueness

Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate is unique due to its trans configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its cis isomer or other derivatives.

Properties

Molecular Formula

C18H24O10

Molecular Weight

400.4 g/mol

IUPAC Name

dimethyl 4-oxocyclopentane-1,2-dicarboxylate

InChI

InChI=1S/2C9H12O5/c2*1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h2*6-7H,3-4H2,1-2H3

InChI Key

ZDCFBEGGPCRVHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)CC1C(=O)OC.COC(=O)C1CC(=O)CC1C(=O)OC

Origin of Product

United States

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